molecular formula C15H20F3N5O B10930114 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10930114
M. Wt: 343.35 g/mol
InChI Key: JNPNJUNUDUZDCG-UHFFFAOYSA-N
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Description

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazole ring, a pyrimidine ring, and a trifluoromethyl group, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazole ring

    Reduction Products: Reduced derivatives of the pyrimidine ring

    Substitution Products: Substituted derivatives at the trifluoromethyl group

Mechanism of Action

The mechanism of action of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects . The trifluoromethyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-METHYL-3-PHENYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE
  • N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(METHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE

Uniqueness

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and binding affinity towards biological targets . This makes it a more potent and selective compound compared to its analogs.

Properties

Molecular Formula

C15H20F3N5O

Molecular Weight

343.35 g/mol

IUPAC Name

4-(1-ethyl-3-methylpyrazol-4-yl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C15H20F3N5O/c1-4-23-9-11(10(2)22-23)12-8-13(15(16,17)18)21-14(20-12)19-6-5-7-24-3/h8-9H,4-7H2,1-3H3,(H,19,20,21)

InChI Key

JNPNJUNUDUZDCG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NCCCOC)C(F)(F)F

Origin of Product

United States

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